![molecular formula C18H26N4O B4688853 N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4688853.png)
N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea, also known as Sunitinib, is a small molecule inhibitor that has been widely used in scientific research. This compound is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
Mechanism of Action
N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea exerts its effects by inhibiting the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. By blocking the signaling pathways that are activated by these kinases, this compound can slow down or stop the growth of cancer cells and reduce the formation of new blood vessels.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-angiogenic effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound can affect the function of immune cells, such as T cells and natural killer cells, which play a critical role in the body's defense against cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these kinases in a controlled manner. However, this compound also has some limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
Future Directions
There are several potential future directions for research on N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea. For example, researchers could investigate the use of this compound in combination with other drugs or therapies to enhance its anti-cancer effects. In addition, there is a need for further studies on the long-term effects of this compound treatment and its potential impact on patient survival and quality of life. Finally, researchers could explore the use of this compound in other diseases that involve abnormal blood vessel growth, such as diabetic retinopathy and psoriasis.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its therapeutic potential in the treatment of cancer and other diseases. Its specificity for receptor tyrosine kinases makes it a valuable tool for scientific research, and its potential for use in combination therapies and other diseases makes it an exciting area for future investigation.
Scientific Research Applications
N-(sec-butyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has been extensively studied for its therapeutic potential in the treatment of various cancers, such as renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, this compound has been shown to have anti-angiogenic effects, making it a promising candidate for the treatment of other diseases that involve abnormal blood vessel growth, such as age-related macular degeneration.
properties
IUPAC Name |
1-butan-2-yl-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-6-13(3)19-18(23)20-17-14(4)21-22(15(17)5)11-16-9-7-8-12(2)10-16/h7-10,13H,6,11H2,1-5H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTGXONQVNSCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=C(N(N=C1C)CC2=CC=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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